![molecular formula C18H20FN3 B15080019 N-[(E)-(4-fluorophenyl)methylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B15080019.png)
N-[(E)-(4-fluorophenyl)methylidene]-4-(4-methylphenyl)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-(4-fluorophenyl)methylidene]-4-(4-methylphenyl)-1-piperazinamine is an organic compound characterized by the presence of fluorine and methyl groups attached to a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-fluorophenyl)methylidene]-4-(4-methylphenyl)-1-piperazinamine typically involves the condensation of 4-fluorobenzaldehyde with 4-(4-methylphenyl)-1-piperazinecarboxamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions
N-[(E)-(4-fluorophenyl)methylidene]-4-(4-methylphenyl)-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine gas for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
N-[(E)-(4-fluorophenyl)methylidene]-4-(4-methylphenyl)-1-piperazinamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-[(E)-(4-fluorophenyl)methylidene]-4-(4-methylphenyl)-1-piperazinamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with similar fluorine substitution but different structural framework.
N-[(E)-(4-chlorophenyl)methylidene]-4-(4-methylphenyl)-1-piperazinamine: A structurally similar compound with chlorine substitution instead of fluorine.
Uniqueness
N-[(E)-(4-fluorophenyl)methylidene]-4-(4-methylphenyl)-1-piperazinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C18H20FN3 |
|---|---|
分子量 |
297.4 g/mol |
IUPAC名 |
(E)-1-(4-fluorophenyl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine |
InChI |
InChI=1S/C18H20FN3/c1-15-2-8-18(9-3-15)21-10-12-22(13-11-21)20-14-16-4-6-17(19)7-5-16/h2-9,14H,10-13H2,1H3/b20-14+ |
InChIキー |
OGRLXBUHIPELRI-XSFVSMFZSA-N |
異性体SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)/N=C/C3=CC=C(C=C3)F |
正規SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15079948.png)
![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079974.png)
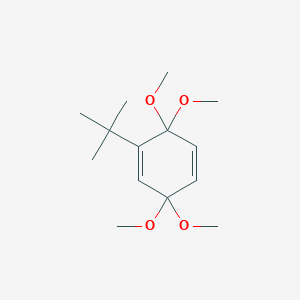
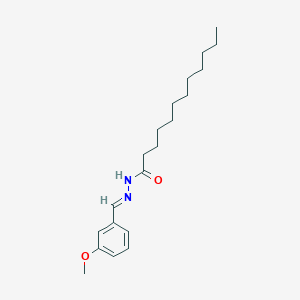
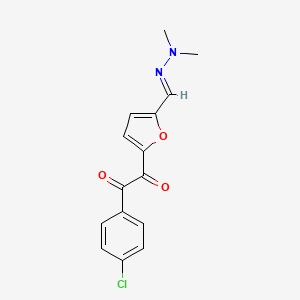

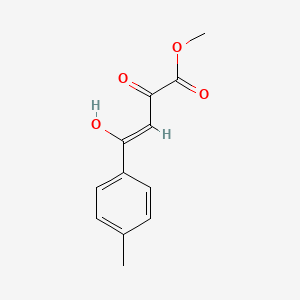
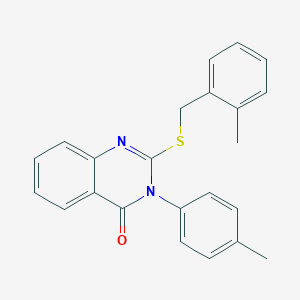
![2-Phenyl-N-(2,2,2-trichloro-1-{[(2,4-dibromo-5-methylanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B15079998.png)
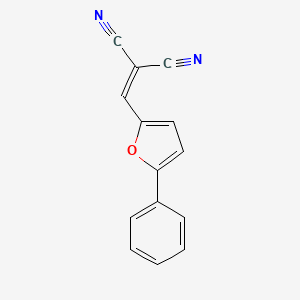
![2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B15080008.png)
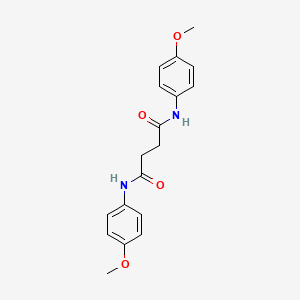
![(5E)-2-(4-isopropoxyphenyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15080029.png)
